Cas no 866009-69-0 (N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide)

N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide structure
866009-69-0 structure
Product name:N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide
CAS No:866009-69-0
MF:C27H29N3O3
MW:443.53746676445
CID:5703299
PubChem ID:3810706

N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide
    • Benzoic acid, 2-[(3-methylbenzoyl)amino]-, 1-(1,1-dimethylethyl)-2-(3-methylbenzoyl)hydrazide
    • 866009-69-0
    • N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide
    • N-[2-[tert-butyl-[(3-methylbenzoyl)amino]carbamoyl]phenyl]-3-methylbenzamide
    • MS-2950
    • AKOS005110207
    • Inchi: 1S/C27H29N3O3/c1-18-10-8-12-20(16-18)24(31)28-23-15-7-6-14-22(23)26(33)30(27(3,4)5)29-25(32)21-13-9-11-19(2)17-21/h6-17H,1-5H3,(H,28,31)(H,29,32)
    • InChI Key: MADLCGHXBRTPQB-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=CC=C1NC(C1C=CC=C(C)C=1)=O)N(C(C)(C)C)NC(C1C=CC=C(C)C=1)=O

Computed Properties

  • Exact Mass: 443.22089180g/mol
  • Monoisotopic Mass: 443.22089180g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 701
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.5Ų
  • XLogP3: 5.6

Experimental Properties

  • Density: 1.186±0.06 g/cm3(Predicted)
  • pka: 10.70±0.46(Predicted)

N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634104-10mg
N-(2-(1-(tert-butyl)-2-(3-methylbenzoyl)hydrazine-1-carbonyl)phenyl)-3-methylbenzamide
866009-69-0 98%
10mg
¥809.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634104-5mg
N-(2-(1-(tert-butyl)-2-(3-methylbenzoyl)hydrazine-1-carbonyl)phenyl)-3-methylbenzamide
866009-69-0 98%
5mg
¥537.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634104-1mg
N-(2-(1-(tert-butyl)-2-(3-methylbenzoyl)hydrazine-1-carbonyl)phenyl)-3-methylbenzamide
866009-69-0 98%
1mg
¥546.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634104-2mg
N-(2-(1-(tert-butyl)-2-(3-methylbenzoyl)hydrazine-1-carbonyl)phenyl)-3-methylbenzamide
866009-69-0 98%
2mg
¥536.00 2024-04-28

N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide Related Literature

Additional information on N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide

Professional Introduction to N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide (CAS No. 866009-69-0)

N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide, with the CAS number 866009-69-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development. The intricate structure of this molecule, characterized by its multifaceted functional groups, contributes to its unique chemical properties and potential therapeutic applications.

The molecular structure of N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide consists of several key components that are critical to its biological behavior. The presence of a carbonyl group, a formohydrazido moiety, and a tert-butyl substituent plays a pivotal role in determining its reactivity and interaction with biological targets. Specifically, the formohydrazido group is known for its ability to participate in various chemical reactions, including condensation reactions with aldehydes and ketones, which can lead to the formation of new pharmacophores.

Recent advancements in the field of medicinal chemistry have highlighted the importance of such multifunctional compounds in the development of novel therapeutic agents. The N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide molecule has been studied for its potential applications in treating various diseases, including inflammatory conditions and neurological disorders. Its structural features suggest that it may interact with specific enzymes and receptors, thereby modulating cellular signaling pathways.

In particular, the tert-butyl group in the molecule enhances its stability and lipophilicity, which are crucial properties for drug candidates intended for oral administration. This stability ensures that the compound remains intact during metabolic processes, allowing it to reach its target site effectively. Additionally, the lipophilic nature facilitates its absorption across biological membranes, further improving its bioavailability.

The phenyl ring substituents in N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide contribute to its binding affinity with biological targets. Phenolic compounds are well-known for their ability to interact with proteins and enzymes, often leading to inhibitory effects on various pathological processes. The combination of these structural elements makes this compound a promising candidate for further investigation.

Current research in the field of chemical biology has demonstrated that derivatives of benzamide have significant therapeutic potential. Studies have shown that benzamide-based compounds can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and pain signaling. The presence of a formohydrazido group in N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide suggests that it may exhibit similar inhibitory effects, making it a valuable asset in the development of anti-inflammatory drugs.

Moreover, the structural complexity of this compound allows for further modifications to enhance its pharmacological properties. Researchers can explore different synthetic pathways to introduce additional functional groups or alter existing ones, thereby tailoring the molecule for specific therapeutic applications. This flexibility is particularly important in drug discovery, where optimizing a compound's properties is essential for achieving desired outcomes.

The synthesis of N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide involves multi-step organic reactions that require precise control over reaction conditions. The formohydrazido group must be handled carefully to prevent unwanted side reactions, which could compromise the integrity of the final product. Advanced synthetic techniques and analytical methods are employed to ensure high purity and yield during production.

In conclusion, N-(2-{[N'-tert-butyl-1-(3-methylphenyl)formohydrazido]carbonyl}phenyl)-3-methylbenzamide (CAS No. 866009-69-0) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in advancing therapeutic strategies across various medical fields.

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